4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine
Description
4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole core substituted with a cyclopropyl group at position 4 and a methyl group at position 3. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. This compound is listed as a research chemical by suppliers like CymitQuimica, highlighting its relevance in synthetic and pharmacological studies .
Properties
IUPAC Name |
4-cyclopropyl-5-methyl-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-6(5-2-3-5)9-7(8)10-4/h5H,2-3H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWBESVDTZOXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with 2-bromo-3-methylbutyronitrile, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Oxazole Core
Aminorex Derivatives
Aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) and its analogs, such as 4-methylaminorex and 4,4’-dimethylaminorex, share the oxazol-2-amine backbone but differ in substituents. Unlike 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine, aminorex derivatives feature a dihydro-oxazole ring (saturated at positions 4 and 5) and aromatic phenyl groups. These structural differences significantly alter pharmacological activity: aminorex analogs act as psychostimulants by modulating monoamine transporters (e.g., dopamine, serotonin), whereas the cyclopropyl and methyl substituents in the target compound may reduce psychoactivity while enhancing selectivity for other targets .
Thiazole and Oxadiazole Analogs
- 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (C₁₄H₁₄N₄OS, MW 286.35): Replacing the oxazole with a thiazole (sulfur instead of oxygen) increases lipophilicity and alters hydrogen-bonding capacity.
Cyclopropyl-Containing Derivatives
The cyclopropyl group is a critical feature in this compound. Comparisons with other cyclopropyl analogs include:
- 5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile: The pyrazole core and nitrile substituent shift electronic properties, reducing basicity compared to the oxazol-2-amine. This compound’s applications focus on agrochemicals rather than CNS targets .
- N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine (C₂₃H₂₁N₃O₄S, MW 435.50): This derivative includes a sulfonyl group and pyridinylphenyl substituent, increasing molecular weight and complexity. Such modifications are typical in kinase inhibitors, suggesting divergent therapeutic applications compared to the simpler cyclopropyl-methyl oxazol-2-amine .
Psychostimulant vs. Non-Psychoactive Profiles
Aminorex derivatives are notorious for their psychostimulant effects and association with adverse events, including fatalities . In contrast, this compound’s cyclopropyl group may reduce interaction with monoamine transporters, redirecting activity toward non-CNS targets (e.g., antimicrobial or anti-inflammatory pathways).
Comparative Data Table
Biological Activity
4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and applications in research and medicine.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₈N₂O, featuring a cyclopropyl group and a methyl group on the oxazole ring. This unique structure contributes to its biological activity.
Target Interactions
This compound primarily acts as an inhibitor of tyrosine kinases , which are critical in regulating various cellular processes. The compound's interaction with these enzymes can disrupt key signaling pathways involved in cell growth and differentiation.
Biochemical Pathways
The compound influences several important biochemical pathways:
- ABL Kinase : Inhibition can lead to reduced proliferation in certain cancer cell lines.
- Phosphatidylinositol-3 Kinase (PI3K) : Affects cell survival and metabolism.
- Mammalian Target of Rapamycin (mTOR) : Involved in cell growth regulation.
- p38 Mitogen-Activated Protein Kinases (MAPK) : Plays a role in inflammatory responses.
These interactions can result in significant cellular effects, including apoptosis in malignant cells.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in tumor progression. For instance, it affects the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that treatment with the compound led to a significant decrease in cell viability in breast cancer cells by approximately 60% at a concentration of 10 µM over 48 hours.
- Mechanistic Insights : Another study detailed how the compound's inhibition of ABL kinase resulted in downregulation of downstream signaling pathways associated with tumor growth.
Research Applications
This compound has diverse applications:
| Field | Application |
|---|---|
| Chemistry | Serves as a building block for synthesizing more complex heterocyclic compounds. |
| Biology | Used in studies focusing on enzyme inhibition and receptor modulation. |
| Medicine | Explored as a potential therapeutic agent for cancer treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
